molecular formula C16H24N2O3 B2721895 N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034522-04-6

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2721895
CAS No.: 2034522-04-6
M. Wt: 292.379
InChI Key: AWGUXHAJQSDZIV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a benzamide core linked to a 4-methoxypiperidine moiety via a 2-methoxyethyl chain. Compounds with similar benzamide-piperidine architectures are frequently investigated for their potential to interact with the central nervous system. For instance, research on analogous structures has shown high affinity and selectivity for neurological targets such as sigma receptors (σ1R), which are implicated in conditions like neuropathic pain and Alzheimer's disease . Furthermore, related N-benzylpiperidine compounds have been studied as potent and selective delta opioid receptor (DOR) agonists, suggesting this chemical class holds significant value for developing novel neurotherapeutics . The specific molecular framework of this compound, combining a benzamide with a methoxy-substituted piperidine, makes it a valuable scaffold for designing and synthesizing new chemical entities in drug discovery programs. It can be utilized as a key intermediate or a reference standard in the exploration of structure-activity relationships (SAR), particularly for programs targeting G-protein coupled receptors (GPCRs). This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-12-9-17-16(19)13-3-5-14(6-4-13)18-10-7-15(21-2)8-11-18/h3-6,15H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGUXHAJQSDZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(4-methoxypiperidin-1-yl)benzoic acid. This intermediate is then reacted with 2-methoxyethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it useful in developing new synthetic pathways.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. The methoxy and piperidinyl groups enhance its binding affinity to specific receptors and enzymes, allowing researchers to investigate its biological activity.

Medicine

The compound has shown promise in pharmacological studies for potential therapeutic applications:

  • Antidepressant Activity : Preliminary studies suggest it may exhibit antidepressant-like effects through interaction with serotonin receptors.
  • Anti-inflammatory Effects : Research indicates that it can reduce inflammation in preclinical models, suggesting a role in treating inflammatory diseases.
  • Antitumor Activity : Some studies have reported its ability to inhibit tumor cell proliferation, indicating potential use in cancer therapy.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may enhance the performance of various industrial products.

Antidepressant Activity Study

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and piperidinyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following table and analysis highlight critical differences and similarities between N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide and related benzamide derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Modifications Biological Target/Activity Potency/IC₅₀/EC₅₀ Source Evidence
This compound Methoxyethyl (amide N), 4-methoxypiperidine (benzamide) Hypothesized: Ion channels or epigenetic regulators Not reported Inferred from structural analogs
WC 44 4-(2-Methoxyphenyl)piperazine D3 dopamine receptor partial agonist 5 mg/kg (in vivo)
WW-III-55 4-(4-Methoxyphenyl)piperazine, thiophene D3 dopamine receptor partial agonist 6 mg/kg (in vivo)
E-act (EMD Chemicals) 3,4,5-Trimethoxy, thiazole, methoxyethyl ANO1 Cl⁻ channel activator 10 µM (in vitro)
EPZ011989 Piperidine, morpholine, methoxyethyl EZH2 inhibitor (epigenetic regulation) Sub-µM potency
4MNB 4-Bromo, nitro, methoxyphenyl Structural crystallography reference N/A
Imatinib Methylpiperazine, pyrimidine BCR-ABL kinase inhibitor 0.25 µM (IC₅₀)

Key Observations

However, unlike WC 44 and WW-III-55 (piperazine-based D3 receptor agonists), the query compound’s 4-methoxypiperidine substituent may reduce dopamine receptor affinity while enhancing selectivity for other targets . The absence of a thiazole or sulfamoyl group (as in E-act or 2D216 ) likely limits its utility in TLR adjuvant potentiation or NF-κB signaling.

E-act’s ANO1 activation (10 µM) highlights the importance of the methoxyethyl group in ion channel targeting, though the query compound lacks the trimethoxy and thiazole substituents critical for this activity .

Synthetic and Analytical Comparisons :

  • Unlike 4MNB (a bromo-nitrobenzamide), the query compound’s methoxy groups may improve solubility but reduce crystallographic utility .
  • Spectral properties (e.g., UV-Vis) of benzamide derivatives, such as those in Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron (III) , suggest that the query compound’s electronic profile could be analyzed similarly for structure-activity relationship (SAR) studies .

Research Findings and Therapeutic Potential

  • Neuropharmacology : While WC 44 and WW-III-55 target D3 receptors, the query compound’s piperidine ring may shift its selectivity toward σ receptors or serotonin transporters, as seen in analogs like Nitro-MPPF (a 5-HT1A receptor ligand) .
  • Ion Channel Modulation: The absence of a thiazole or sulfamoyl group (cf. E-act or Compound 50 ) likely limits direct ANO1 or NF-κB activity.

Biological Activity

N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with distinct functional groups, specifically a methoxyethyl group and a methoxypiperidinyl group. Its molecular formula is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, and it has a molecular weight of approximately 288.39 g/mol. The presence of these groups is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The compound's structure allows it to modulate the activity of various biological macromolecules, which can lead to therapeutic effects.

Key Mechanisms Include:

  • Receptor Binding: The piperidine moiety enhances binding affinity to neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and disease progression.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Activity: Preliminary studies suggest that this compound may have antidepressant-like effects, likely due to its interaction with serotonin receptors.
  • Anti-inflammatory Effects: The compound has been shown to reduce inflammation in preclinical models, indicating potential use in treating inflammatory diseases.
  • Antitumor Activity: Some studies have reported that this benzamide derivative can inhibit tumor cell proliferation, suggesting its application in cancer therapy.

Study 1: Antidepressant-Like Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test. The mechanism was linked to increased serotonin levels in the brain, supporting its potential as an antidepressant agent .

Study 2: Anti-inflammatory Properties

In vitro experiments showed that the compound effectively inhibited the production of pro-inflammatory cytokines in macrophages. This suggests that it may be beneficial for conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Study 3: Antitumor Activity

Research published in a peer-reviewed journal indicated that this compound exhibited cytotoxic effects against various cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

A comparison with other benzamide derivatives reveals unique aspects of this compound:

Compound NameMolecular WeightKey ActivityReference
This compound288.39 g/molAntidepressant, Anti-inflammatory
Sulpiride342.43 g/molAntipsychotic
Tiapride290.38 g/molAntipsychotic, Antidepressant

Q & A

Q. What are the common synthetic routes for N-(2-methoxyethyl)-4-(4-methoxypiperidin-1-yl)benzamide, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 4-methoxypiperidine and benzamide derivatives. Key steps include:

  • Nucleophilic substitution for introducing the methoxyethyl group.
  • Amide coupling using reagents like HATU or DCC in anhydrous solvents (e.g., DMF) .
  • Purification via column chromatography or recrystallization.

Critical Parameters:

ParameterOptimal Range/ReagentsImpact on Yield/Purity
SolventDMF or THFEnhances solubility of intermediates
Temperature0–25°C (amide coupling)Prevents side reactions
CatalystTriethylamine (base)Accelerates coupling efficiency

Reference: .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • HPLC : Quantify purity using a C18 column (e.g., 95% acetonitrile/water mobile phase) .
  • NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.2–3.5 ppm in 1^1H NMR) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+^+ peak) .

Common Pitfalls:

  • Overlapping signals in 1^1H NMR can be resolved using 2D-COSY or HSQC .
  • Impurities from incomplete coupling require gradient HPLC .

Reference: .

Q. What safety protocols should be followed during handling and storage?

Methodological Answer: Based on structurally similar compounds (e.g., piperidine/benzamide derivatives):

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : In airtight containers at 2–8°C, away from light and moisture .

Emergency Measures:

  • Skin contact: Wash with soap/water for 15 minutes .
  • Spills: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Reference: .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic Profiling : Use liver microsomes to identify degradation products .
  • Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance stability .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution via LC-MS/MS .

Case Study: A structurally related benzamide showed improved anticancer activity in vivo after PEGylation, increasing t1/2_{1/2} from 2 to 12 hours .

Reference: .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

Methodological Answer: Enantioselective synthesis requires chiral catalysts or resolving agents:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to direct stereochemistry .
  • Kinetic Resolution : Employ enzymes like lipases to separate enantiomers .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Example: A piperidine-based intermediate achieved 98% ee using (S)-BINAP-Ru catalysis .

Reference: .

Q. How do researchers address conflicting data in reaction mechanism studies (e.g., radical vs. ionic pathways)?

Methodological Answer: Mechanistic ambiguity can be resolved through:

  • Radical Traps : Add TEMPO to inhibit radical chain reactions; observe yield changes .
  • Isotopic Labeling : Use 18^{18}O or 2^{2}H to track bond formation .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to compare transition state energies .

Case Study: A methoxy-substituted benzamide showed ionic pathway dominance under acidic conditions (pH <4), confirmed by 18^{18}O labeling .

Reference: .

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